molecular formula C8H6BrClN2 B577539 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole CAS No. 1215205-57-4

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B577539
CAS No.: 1215205-57-4
M. Wt: 245.504
InChI Key: CXMZJEHRYZRXJA-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural and chemical properties. The presence of bromine, chlorine, and methyl groups in the compound enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-chloroaniline with methyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and functional materials for various industrial applications.

Comparison with Similar Compounds

  • 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole
  • 4-Chloro-6-bromo-2-methyl-1H-benzo[d]imidazole
  • 4-Bromo-6-chloro-1H-benzo[d]imidazole

Comparison: Compared to similar compounds, 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its versatility in chemical reactions and its potential for various applications. The methyl group also contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

4-bromo-6-chloro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMZJEHRYZRXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681992
Record name 4-Bromo-6-chloro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-57-4
Record name 7-Bromo-5-chloro-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-bromobenzene-1,2-diamine (4.0 g, 15.90 mmol) and SnCl2 (17.9 g, 79.50 mmol) in EtOH (40 mL) was heated at reflux for 4 h. After cooling to RT, 1,1,1-trimethoxyethane (12.9 g, 79.50 mmol) was added to the mixture. The reaction mixture was stirred at 120° C. for 14 h, then cooled to RT and concentrated in vacuo. The residue was diluted with EtOAc (100 mL), treated with satd. aq. NaHCO3 (200 mL), filtered with Celite®, and washed with EtOAc (50 mL×3). The filtrate was washed with satd. aq. NaHCO3, water, and brine, dried (MgSO4), filtered, and concentrated in vacuo to afford 4-bromo-6-chloro-2-methyl-1H-benzo[d]imidazole as a yellow solid (3.5 g, 89.7%). MS (ESI): m/z=244.9 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

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